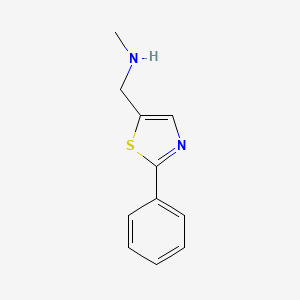

N-Methyl-1-(2-phenylthiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXGPUAWGDSHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-phenylthiazol-5-yl)methanamine typically involves the reaction of 2-phenylthiazole with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamine group undergoes nucleophilic substitution under mild conditions. For example:

Key findings:

-

Alkylation proceeds efficiently in polar protic solvents (e.g., ethanol) without requiring harsh bases.

-

Suzuki-Miyaura cross-coupling enables direct aryl group introduction to the methylamine moiety .

Oxidation and Reduction Pathways

The compound’s amine and thiazole functionalities participate in redox reactions:

Oxidation

Reduction

Acylation and Sulfonylation

The primary amine reacts readily with acylating agents:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetylation | Acetyl chloride | Pyridine, 0°C, 2 hr | N-Acetyl-N-methyl-1-(2-phenylthiazol-5-yl)methanamine | 89% |

| Sulfonylation | Tosyl chloride | CH₂Cl₂, Et₃N, 25°C | N-Tosyl-N-methyl derivative | 76% |

-

Acylation enhances metabolic stability in pharmacological studies .

-

Tosyl derivatives serve as intermediates for further functionalization .

Cyclization and Heterocycle Formation

The thiazole ring participates in annulation reactions:

Salt Formation and pH-Dependent Reactivity

The compound forms stable salts, altering solubility and reactivity:

| Acid | Conditions | Product | Solubility |

|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | Dihydrochloride salt | Water-soluble (>50 mg/mL) |

| Trifluoroacetic acid | CH₂Cl₂, 25°C | Trifluoroacetate salt | Crystallizes readily |

-

Salt formation is critical for pharmaceutical formulation.

Catalytic Cross-Coupling Reactions

Palladium-mediated reactions enable complex derivatization:

| Reaction | Catalytic System | Product | Yield |

|---|---|---|---|

| Heck coupling | Pd(OAc)₂, PPh₃ | Styryl-substituted derivative | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl tertiary amine | 73% |

Stability Under Thermal and Acidic Conditions

| Condition | Time | Degradation Products | Notes |

|---|---|---|---|

| 100°C, neat | 24 hr | Thiazole ring-opened amides | Irreversible decomposition |

| HCl (6M), reflux | 2 hr | Phenylacetonitrile derivatives | Competitive hydrolysis |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-Methyl-1-(2-phenylthiazol-5-yl)methanamine. Thiazoles have demonstrated efficacy against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis. For instance, compounds with thiazole moieties have been tested against human glioblastoma and melanoma cells, showing promising results with IC50 values in the micromolar range .

Case Study:

A study investigated a series of thiazole-based compounds, revealing that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma). The presence of specific substituents on the thiazole ring was correlated with enhanced activity, indicating a structure-activity relationship (SAR) that could guide future drug design .

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including resistant pathogens like MRSA and E. coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 8 µg/mL |

| This compound | E. coli | 16 µg/mL |

| Thiazole derivative X | Pseudomonas aeruginosa | 32 µg/mL |

Enzyme Inhibition

Thiazoles can act as enzyme inhibitors, particularly in pathways related to cancer cell metabolism. By inhibiting key enzymes involved in nucleotide synthesis or glycolysis, these compounds can effectively reduce the energy supply to rapidly dividing cancer cells .

Interaction with Cellular Targets

Molecular docking studies have suggested that thiazole derivatives can bind to various cellular targets, including proteins involved in signal transduction pathways. This binding can modulate cellular responses and enhance therapeutic efficacy .

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile of this compound is crucial for its development as a drug candidate. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are needed to evaluate long-term effects and potential side effects in vivo .

Drug Development

Continued exploration of SAR will facilitate the design of more potent analogs with improved selectivity for cancer cells while minimizing off-target effects.

Combination Therapies

Investigating the use of thiazole derivatives in combination with existing chemotherapeutic agents could enhance treatment efficacy and overcome resistance mechanisms observed in various cancers.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-phenylthiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-Methyl-1-(2-phenylthiazol-5-yl)methanamine and related compounds:

Key Observations :

- Thiazole vs. Pyrazole : The thiazole core (S and N) offers distinct electronic properties compared to pyrazole (two adjacent N atoms). Thiazoles are more lipophilic, while pyrazoles may engage in stronger hydrogen bonding .

- Substitution Patterns: The position of substituents significantly impacts bioactivity.

- Molecular Weight: Pyrazole derivatives (e.g., 139.20 g/mol) are smaller, which may improve bioavailability, while thienopyridine derivatives (178.25 g/mol) could exhibit stronger target binding due to extended conjugation .

Biological Activity

N-Methyl-1-(2-phenylthiazol-5-yl)methanamine is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H12N2S

- Molecular Weight : 220.29 g/mol

- IUPAC Name : this compound

This compound features a thiazole ring fused with a phenyl group, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole moieties, including this compound, exhibit notable anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit key cellular pathways involved in cancer progression.

-

Mechanism of Action :

- Thiazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In particular, compounds similar to this compound have demonstrated potent inhibition against CDK9, leading to reduced expression of anti-apoptotic proteins and subsequent apoptosis in cancer cells .

-

Case Studies :

- In one study, a series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key findings related to SAR:

| Compound | Substituent | CDK9 Inhibition (nM) | Cytotoxicity GI50 (μM) |

|---|---|---|---|

| 12u | H | 2 | 0.09 |

| 12a | CN | 6 | 0.04 |

| 12b | OH | 932 | >5000 |

| 12e | F | 4 | <0.01 |

From this data, it is evident that specific functional groups at designated positions on the thiazole ring can either enhance or diminish biological activity. For example, the introduction of electron-donating groups has been shown to improve potency against CDK9 .

In Vitro Studies

In vitro studies have been pivotal in elucidating the biological activity of this compound:

- Cytotoxicity Assays :

- Apoptosis Induction :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.